molecular formula C16H30O3 B14506334 Tridecanoic acid, 2,3-epoxypropyl ester CAS No. 63978-73-4

Tridecanoic acid, 2,3-epoxypropyl ester

Cat. No.: B14506334
CAS No.: 63978-73-4
M. Wt: 270.41 g/mol
InChI Key: HNHAOAMGENPBMY-UHFFFAOYSA-N
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Description

Tridecanoic acid, 2,3-epoxypropyl ester is an organic compound with the molecular formula C16H30O3. It is an ester derived from tridecanoic acid and 2,3-epoxypropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridecanoic acid, 2,3-epoxypropyl ester typically involves a two-step process. The first step is the acidolysis reaction, where tridecanoic acid reacts with epichlorohydrin to form a chlorohydrin ester intermediate. This reaction is usually catalyzed by tetramethylammonium chloride (TMAC) and occurs at a temperature range of 70-90°C . The second step is the ring-closure reaction, which involves the treatment of the chlorohydrin ester with an alkali to form the final epoxypropyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows the same two-step process but on a larger scale. The reaction conditions are optimized to achieve high conversion rates and yields. For instance, the acidolysis reaction can achieve a 99% conversion of tridecanoic acid and a 91-93% effective utilization rate of epichlorohydrin . The ring-closure step is also optimized to reduce treatment time and improve yield by 3-5% .

Chemical Reactions Analysis

Types of Reactions

Tridecanoic acid, 2,3-epoxypropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various epoxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tridecanoic acid, 2,3-epoxypropyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the long-chain fatty acid (tridecanoic acid) and the reactive epoxypropyl group. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it suitable for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

oxiran-2-ylmethyl tridecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-16(17)19-14-15-13-18-15/h15H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHAOAMGENPBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276168, DTXSID30981494
Record name Tridecanoic acid, 2,3-epoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Oxiran-2-yl)methyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63978-73-4, 65207-60-5
Record name Tridecanoic acid, 2,3-epoxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecanoic acid, 2,3-epoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Oxiran-2-yl)methyl tridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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